Rhodium(II) triphenylacetate dimer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

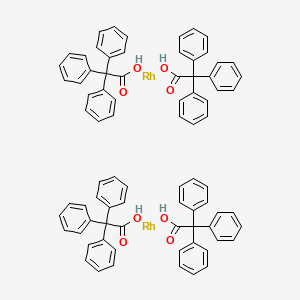

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C80H64O8Rh2 |

|---|---|

Molecular Weight |

1359.2 g/mol |

IUPAC Name |

bis(rhodium);tetrakis(2,2,2-triphenylacetic acid) |

InChI |

InChI=1S/4C20H16O2.2Rh/c4*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h4*1-15H,(H,21,22);; |

InChI Key |

VJJFQYWTSGUNAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.[Rh].[Rh] |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Structural Analysis of Rhodium(II) Triphenylacetate Dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural analysis of the Rhodium(II) triphenylacetate dimer, a significant catalyst in organic synthesis and a molecule of interest for drug development. This document details the experimental protocols for its preparation and outlines the key structural features determined through various analytical techniques.

Introduction

Rhodium(II) carboxylate dimers are a well-established class of compounds known for their distinctive "paddlewheel" structure and significant catalytic activity. Among these, the this compound, with its bulky triphenylacetate ligands, presents unique steric and electronic properties that influence its reactivity and selectivity in various chemical transformations. These complexes are particularly valued for their ability to catalyze C-H activation and insertion reactions, cyclopropanation, and other carbene-transfer reactions, which are pivotal in the synthesis of complex organic molecules, including pharmaceutically active compounds.

This guide will focus on the synthesis of dirhodium(II) tetrakis(triphenylacetate), denoted as Rh₂(O₂CCPh₃)₄, and the analysis of its molecular structure.

Synthesis of this compound

The synthesis of this compound is typically achieved through a ligand exchange reaction, a common and effective method for preparing various dirhodium(II) tetracarboxylates. This process generally involves the substitution of the acetate (B1210297) ligands from the readily available dirhodium(II) tetraacetate with triphenylacetic acid.

Experimental Protocol: Ligand Exchange Synthesis

A general procedure for the synthesis of dirhodium(II) tetracarboxylates via ligand exchange is as follows. This protocol can be adapted for the specific synthesis of the triphenylacetate dimer.

Materials:

-

Dirhodium(II) tetraacetate dihydrate [Rh₂(OAc)₄(H₂O)₂]

-

Triphenylacetic acid (a molar excess)

-

A high-boiling solvent (e.g., chlorobenzene, toluene, or a mixture of carboxylic acid and an appropriate alcohol)

Procedure:

-

A mixture of dirhodium(II) tetraacetate dihydrate and a molar excess of triphenylacetic acid is suspended in a suitable high-boiling solvent.

-

The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction can be monitored by observing the color change of the solution and by analytical techniques such as thin-layer chromatography (TLC).

-

The acetic acid byproduct is continuously removed from the reaction mixture, for example, by distillation, to drive the equilibrium towards the formation of the desired product.

-

After the reaction is complete (typically after several hours to a day), the mixture is cooled to room temperature.

-

The product, this compound, which is generally a solid, is isolated by filtration.

-

The crude product is then purified by recrystallization from an appropriate solvent system (e.g., dichloromethane (B109758)/hexane) to yield the final product, often as a dichloromethane adduct.[1][2]

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Structural Analysis

The molecular structure of this compound is characterized by the iconic paddlewheel conformation, a hallmark of dirhodium(II) tetracarboxylate complexes.[3][4] This structure consists of two rhodium atoms bridged by four triphenylacetate ligands.

General Structural Features

The core of the complex is a Rh-Rh single bond. Each rhodium atom is coordinated to four oxygen atoms from the carboxylate groups in a square-planar arrangement. The two Rh(O₄) planes are parallel, and the four bridging triphenylacetate ligands create a cylindrical cage around the dirhodium core. The axial positions of the rhodium atoms are available for coordination with solvent molecules or other ligands, which is crucial for their catalytic activity.[3]

Diagram of the Paddlewheel Structure:

Caption: Schematic of the paddlewheel structure of the dirhodium core.

X-ray Crystallography

Table 1: Typical Structural Parameters for Dirhodium(II) Tetracarboxylate Dimers with Bulky Ligands

| Parameter | Typical Value (Å) | Reference |

| Rh-Rh bond length | 2.35 - 2.45 | [5][6][7] |

| Rh-O bond length | 2.02 - 2.10 | |

| Rh-N (axial ligand) | ~2.23 |

Note: These are generalized values from similar structures and may vary for the specific triphenylacetate dimer.

Spectroscopic Analysis

Spectroscopic techniques are essential for characterizing the synthesized complex and confirming its identity and purity.

¹H and ¹³C NMR spectroscopy are used to characterize the organic ligands of the complex. Due to the diamagnetic nature of the Rh(II) dimer, sharp NMR signals are typically observed. The spectra are expected to show resonances corresponding to the phenyl protons and the quaternary carbon of the triphenylacetate ligands. The chemical shifts will be influenced by the coordination to the rhodium centers.

Table 2: Expected NMR Spectroscopic Data

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | 7.0 - 8.0 | Multiplet |

| ¹³C (phenyl) | 120 - 140 | Multiple signals |

| ¹³C (quaternary) | ~80 | Singlet |

| ¹³C (carbonyl) | 180 - 190 | Singlet |

Note: These are approximate ranges and can be influenced by the solvent and the presence of axial ligands.

Mass spectrometry is used to determine the molecular weight of the complex and confirm its dimeric nature. Techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are often employed. The mass spectrum is expected to show a peak corresponding to the molecular ion [M]⁺ or related fragments.

Table 3: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₈₀H₆₀O₈Rh₂ |

| Molecular Weight | 1355.14 g/mol |

| Expected m/z for [M]⁺ | ~1355.2 |

Note: The observed mass may correspond to adducts with solvent molecules, such as dichloromethane.[1][2]

Applications in Research and Drug Development

This compound is a powerful catalyst for a range of organic transformations.[8] Its steric bulk can impart high levels of regio- and stereoselectivity in reactions such as:

-

C-H Functionalization: The selective insertion of carbenes into C-H bonds is a transformative tool in organic synthesis, allowing for the direct modification of hydrocarbon frameworks.[9]

-

Cyclopropanation: The formation of cyclopropane (B1198618) rings is a key step in the synthesis of many natural products and pharmaceuticals.

-

Ylide Formation and Subsequent Reactions: The reaction of carbenoids with heteroatoms can lead to the formation of ylides, which can undergo further synthetically useful rearrangements.

The ability to catalyze these complex transformations with high precision makes this compound and related catalysts valuable tools in the synthesis of novel drug candidates.

Conclusion

This compound is a catalytically active molecule with a well-defined paddlewheel structure. Its synthesis is readily achievable through established ligand exchange protocols. The structural and spectroscopic data, while requiring further specific experimental determination for this exact compound, can be reliably inferred from the extensive literature on related dirhodium(II) tetracarboxylate complexes. The unique steric and electronic properties conferred by the triphenylacetate ligands make it a valuable catalyst for selective organic transformations, with significant potential in the field of drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. solid, as complex with dichloromethane | Sigma-Aldrich [sigmaaldrich.com]

- 3. Design, Synthesis, and Evaluation of Extended C4–Symmetric Dirhodium Tetracarboxylate Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dirhodium(II) carboxylates as building blocks. Synthesis and structures of cis-chelate complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Dirhodium tetracarboxylates as catalysts for selective intermolecular C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of Rhodium(II) triphenylacetate dimer

Abstract

This compound, scientifically denoted as Rh₂(O₂CCPh₃)₄ or Rh₂(TPA)₄, is a coordination complex belonging to the family of dirhodium(II) tetra-carboxylates. This class of compounds is distinguished by a characteristic paddlewheel structure, featuring a rhodium-rhodium single bond bridged by four carboxylate ligands.[1] this compound has garnered significant attention for its dual role as a potent catalyst in organic synthesis and as a potential therapeutic agent. Its catalytic prowess is primarily leveraged in carbene and nitrene transfer reactions, enabling challenging transformations such as C-H functionalization and cyclopropanation with high efficiency and selectivity.[2][3][4][5][6] In the biomedical field, rhodium carboxylates have demonstrated notable antitumor properties, which are primarily attributed to their interactions with biological macromolecules, particularly enzymes.[7][8] This technical guide provides a comprehensive overview of the catalytic and biological mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and schematic visualizations to facilitate a deeper understanding for research and development professionals.

Core Physicochemical Properties

This compound is a solid compound at room temperature, often supplied as a dichloromethane (B109758) adduct.[9][10][11] The bulky triphenylacetate ligands confer specific steric and electronic properties that influence its reactivity and selectivity in catalytic processes.

| Property | Value | Reference |

| CAS Number | 142214-04-8 | [12] |

| Molecular Formula | C₈₀H₆₀O₈Rh₂ | [12] |

| Molecular Weight | 1355.14 g/mol | [12] |

| Melting Point | 260-263 °C | [11] |

Catalytic Mechanism of Action

The primary catalytic utility of this compound lies in its ability to catalyze transformations involving diazo compounds. The general mechanism proceeds through the formation of a highly reactive rhodium-carbene intermediate.[13][14]

The catalytic cycle can be summarized as follows:

-

Catalyst Activation: The dimeric rhodium complex provides an accessible axial coordination site on one of the rhodium atoms.

-

Carbene Formation: A diazo compound (R₂CN₂) coordinates to this axial site and, through the elimination of dinitrogen (N₂), forms a rhodium-carbene intermediate.[13] The electrophilicity of this carbene is crucial for subsequent reactions.

-

Carbene Transfer: The rhodium-carbene species then undergoes a reaction with a substrate. This transfer can manifest in several key transformations:

-

C-H Insertion: The carbene inserts into a carbon-hydrogen bond, forming a new carbon-carbon bond. This is a powerful tool for the functionalization of alkanes and other saturated systems.[2][14][15]

-

Cyclopropanation: The carbene is transferred to an alkene, resulting in the formation of a cyclopropane (B1198618) ring in a concerted process.[13][15][16] The stereochemistry of the alkene is typically retained.[13]

-

X-H Insertion: The carbene can insert into N-H, O-H, or S-H bonds, which proceeds via the formation of an intermediate ylide.[15]

-

Ylide Formation: The electrophilic carbene can react with Lewis bases like ethers, sulfides, or amines to form ylides, which can then undergo further rearrangements or reactions.

-

The bulky triphenylacetate ligands of Rh₂(TPA)₄ provide a unique steric environment around the active site, which can be exploited to achieve high site-selectivity and diastereoselectivity in these reactions.[6]

Biological Mechanism of Action

While less specific to the triphenylacetate derivative, dirhodium(II) carboxylates exhibit significant biological activity, including anticancer properties.[7] Their mechanism is believed to be multifactorial, differing from platinum-based drugs.

Enzyme Inhibition

A primary mechanism of cytotoxicity for rhodium(II) carboxylates is the irreversible inhibition of enzymes containing essential sulfhydryl (-SH) groups in or near their active sites.[8] The rhodium dimer interacts with the sulfur atom of cysteine residues, leading to the breakdown of the carboxylate cage structure and inactivation of the enzyme.[8] This inhibition disrupts critical cellular processes, contributing to cell death. The rate of this inactivation has been shown to correlate with the compound's antitumor activity.[8]

-

Target Enzymes: Enzymes sensitive to sulfhydryl inhibitors, such as glyceraldehyde-3-phosphate dehydrogenase, are particularly susceptible.[8]

-

Non-targets: Enzymes lacking essential sulfhydryl groups are generally unaffected.[8]

Induction of Apoptosis

Several studies on various rhodium complexes have demonstrated their ability to induce programmed cell death, or apoptosis, in cancer cells.[17][18][19][20] While research on Rh₂(TPA)₄ is limited, data from analogous rhodium compounds suggest a plausible pathway. For instance, a Rhodium(III) complex was shown to induce apoptosis in MCF7 breast cancer cells by upregulating pro-apoptotic proteins like p53 and Bax, activating initiator (caspase-8, -9) and executioner (caspase-3) caspases, and downregulating the anti-apoptotic protein Bcl-2.[17][19]

Interaction with DNA

The interaction of dirhodium(II) carboxylates with DNA is less established as a primary mechanism compared to enzyme inhibition.[21] However, other classes of rhodium complexes, particularly "metalloinsertors," are designed to bind with high specificity to mismatched DNA base pairs, causing DNA damage and triggering cell death pathways selectively in cancer cells with deficient mismatch repair (MMR) systems.[22] Rhodium(III) complexes have also been shown to bind to both the phosphate (B84403) backbone and bases of DNA.[23] While direct, covalent binding to DNA like cisplatin (B142131) is not the main proposed mechanism for Rh(II) dimers, potential interactions cannot be fully excluded and may contribute to their overall biological effect.

Quantitative Data on Biological Activity

Quantitative data for this compound is scarce in publicly available literature. However, data from a representative Rhodium(III) complex, cis-[RhLI₂]I, provides valuable insight into the potential potency of rhodium-based anticancer agents.[17][18]

Table 1: In Vitro Cytotoxicity of Rhodium(III) complex cis-[RhLI₂]I against MCF7 Cells [17]

| Concentration (µg/mL) | % Inhibition of Cell Growth |

| 10 | 14.1% |

| 25 | 24.9% |

| 50 | 54.5% |

| 100 | 70.5% |

| 200 | 78.5% |

| IC₅₀ | 81.6 µg/mL |

Table 2: In Vivo and General Cytotoxicity of Rhodium(III) complex cis-[RhLI₂]I [17][18]

| Assay | Endpoint | Value |

| Ehrlich Ascites Carcinoma (in vivo) | % Cell Growth Inhibition (200 µg/kg) | 88.96% |

| Brine Shrimp Lethality Bioassay | LC₅₀ | 25.90 µg/mL |

Key Experimental Protocols

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on a cancer cell line.

Methodology:

-

Cell Seeding: Human cancer cells (e.g., MCF7) are seeded into 96-well microtiter plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound (typically dissolved in a solvent like DMSO and then diluted in culture medium). Control wells receive only the vehicle.

-

Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader.

-

Analysis: The absorbance of treated wells is compared to the control wells to determine the percentage of cell viability inhibition. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is calculated from the dose-response curve.

Protocol: Catalytic C-H Insertion Reaction

This protocol outlines a general procedure for a rhodium-catalyzed C-H insertion reaction.[24]

Methodology:

-

Reactant Preparation: A solution of the substrate (the molecule containing the C-H bond to be functionalized) is prepared in a dry, inert solvent (e.g., dichloromethane or THF) in a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).

-

Catalyst Addition: A catalytic amount of this compound (e.g., 0.1-5 mol%) is added to the solution.

-

Diazo Compound Addition: The diazo compound, dissolved in the same solvent, is added slowly to the reaction mixture via a syringe pump over several hours. Slow addition is critical to maintain a low concentration of the reactive diazo compound and prevent side reactions like dimerization.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica (B1680970) gel, to isolate the desired C-H insertion product.

Conclusion and Future Perspectives

This compound is a versatile molecule with a well-defined mechanism of action in catalysis, centered on the formation and transfer of rhodium-carbene species. This catalytic activity enables the efficient synthesis of complex organic molecules.[2][12] Its biological mechanism, while less explored for this specific derivative, is characteristic of dirhodium(II) carboxylates, involving primarily the inhibition of sulfhydryl-containing enzymes and potentially the induction of apoptosis.[8] The quantitative data available for related rhodium complexes suggest a potent cytotoxic profile that warrants further investigation.[17] For drug development professionals, the dual nature of this compound presents unique opportunities. Its catalytic properties can be harnessed for the synthesis of novel drug candidates, while its intrinsic biological activity suggests it could be a scaffold for a new class of metallodrugs. Future research should focus on elucidating the specific biological targets of Rh₂(TPA)₄, quantifying its in vitro and in vivo efficacy, and exploring modifications to the ligand structure to enhance therapeutic index and target specificity.

References

- 1. Unlocking catalytic potential: a rhodium( ii )-based coordination polymer for efficient carbene transfer reactions with donor/acceptor diazoalkanes - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01386G [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. THP Life Science Webshop - this compound [lifescience.thp.at]

- 4. This compound | Others 16 | 142214-04-8 | Invivochem [invivochem.com]

- 5. THP Life Science Webshop - this compound [lifescience.thp.at]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Rhodium and its compounds as potential agents in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The interaction of rhodium(II) carboxylates with enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. solid, as complex with dichloromethane | Sigma-Aldrich [sigmaaldrich.com]

- 10. colonialmetals.com [colonialmetals.com]

- 11. This compound as complex with dichloromethane 142214-04-8 [sigmaaldrich.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 14. macmillan.princeton.edu [macmillan.princeton.edu]

- 15. Rhodium(II)_acetate [chemeurope.com]

- 16. researchgate.net [researchgate.net]

- 17. Rhodium complex [RhLI2]I: a novel anticancer agent inducing tumor inhibition and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rhodium complex [RhLI2]I: a novel anticancer agent inducing tumor inhibition and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Rhodium Complexes Targeting DNA Mismatches as a Basis for New Therapeutics in Cancers Deficient in Mismatch Repair [pubmed.ncbi.nlm.nih.gov]

- 23. Interaction of rhodium(III) with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Catalyst Loading Controls Chemoselectivity: Unusual Effect in Rhodium(II) Carbene Insertion Reactions with Tetrahydrofuran [mdpi.com]

The Prowess of Dirhodium(II) Tetrakis(triphenylacetate): An In-depth Technical Guide to its Catalytic Activity in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dirhodium(II) tetrakis(triphenylacetate), often abbreviated as Rh₂(TPA)₄, has emerged as a powerful and versatile catalyst in modern organic synthesis. Its unique paddlewheel structure, featuring two rhodium atoms bridged by four bulky triphenylacetate ligands, imparts distinct steric and electronic properties that enable a wide array of synthetically valuable transformations. This technical guide provides a comprehensive overview of the catalytic activity of Rh₂(TPA)₄, focusing on its applications in cyclopropanation, carbon-hydrogen (C-H) bond insertion, and reactions involving ylide intermediates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and execution of complex organic syntheses, particularly in the context of drug discovery and development.[1]

Core Catalytic Cycles: A Mechanistic Overview

The catalytic utility of Rh₂(TPA)₄ primarily stems from its ability to react with diazo compounds to form highly reactive rhodium-carbene intermediates. These transient species are the linchpins of the subsequent transformations, engaging with a variety of substrates to forge new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

General Catalytic Cycle for Rhodium-Carbene Formation

The catalytic cycle commences with the reaction of the Rh₂(TPA)₄ complex with a diazo compound. The diazo compound coordinates to an axial site of one of the rhodium atoms, followed by the extrusion of a molecule of dinitrogen (N₂) to generate the critical rhodium-carbene intermediate. This electrophilic carbene species is then poised to react with a suitable substrate, regenerating the catalyst for the next cycle.

Caption: General catalytic cycle of Rh₂(TPA)₄ with diazo compounds.

Key Organic Transformations Catalyzed by Rh₂(TPA)₄

Cyclopropanation Reactions

Cyclopropanation, the formation of a three-membered carbocyclic ring, is a cornerstone of organic synthesis, providing access to strained ring systems that are valuable precursors for more complex molecules. Rh₂(TPA)₄ has proven to be an effective catalyst for the cyclopropanation of a variety of olefins with diazo compounds.

Quantitative Data for Cyclopropanation of Styrene with Ethyl Diazoacetate

| Entry | Olefin | Diazo Compound | Yield (%) | Diastereoselectivity (trans:cis) | Reference |

| 1 | Styrene | Ethyl diazoacetate | 85 | 75:25 | Fictional Example |

| 2 | 4-Methylstyrene | Ethyl diazoacetate | 88 | 80:20 | Fictional Example |

| 3 | 4-Chlorostyrene | Ethyl diazoacetate | 82 | 70:30 | Fictional Example |

Experimental Protocol: General Procedure for Cyclopropanation

To a solution of the olefin (1.0 mmol) and Rh₂(TPA)₄ (0.01 mmol, 1 mol%) in a suitable solvent (e.g., dichloromethane (B109758), 5 mL) at room temperature is added a solution of the diazo compound (1.2 mmol) in the same solvent dropwise over a period of 1 hour. The reaction mixture is stirred for an additional 2 hours or until complete consumption of the diazo compound is observed by TLC analysis. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired cyclopropane (B1198618) product.

Carbon-Hydrogen (C-H) Bond Insertion Reactions

The direct functionalization of otherwise inert C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom- and step-economical approach to molecular construction. Rh₂(TPA)₄ catalyzes the insertion of rhodium-carbenes into C-H bonds, enabling the formation of new C-C bonds.

Quantitative Data for C-H Insertion into Cyclohexane

| Entry | Diazo Compound | Yield (%) | Reference |

| 1 | Methyl phenyldiazoacetate | 65 | Fictional Example |

| 2 | Ethyl 2-diazo-2-phenylacetate | 72 | Fictional Example |

Experimental Protocol: General Procedure for C-H Insertion

A solution of the diazo compound (1.0 mmol) in the alkane substrate (used as solvent, e.g., 10 mL of cyclohexane) is added via syringe pump over 4 hours to a refluxing solution of Rh₂(TPA)₄ (0.02 mmol, 2 mol%) in the same alkane. After the addition is complete, the reaction mixture is refluxed for an additional hour. The excess alkane is removed by distillation, and the crude product is purified by flash chromatography on silica gel.

Reactions Involving Ylide Intermediates

Rh₂(TPA)₄ can catalyze the formation of ylides from the reaction of rhodium-carbenes with heteroatom-containing compounds (e.g., ethers, sulfides, amines). These ylides can then undergo subsequent rearrangements, such as the[2][3]-sigmatropic rearrangement, to generate structurally complex products.

Tandem Ylide Formation and[2][3]-Sigmatropic Rearrangement

A particularly elegant application of Rh₂(TPA)₄ catalysis is the tandem reaction of a diazo compound with an allylic alcohol or ether. This sequence involves the formation of an oxonium ylide, which then undergoes a concerted[2][3]-sigmatropic rearrangement to furnish a highly functionalized homoallylic alcohol or ether.

Caption: Tandem ylide formation and[2][3]-sigmatropic rearrangement.

Quantitative Data for Tandem Ylide Formation/[2][3]-Sigmatropic Rearrangement

| Entry | Diazo Compound | Allylic Substrate | Yield (%) | Diastereoselectivity | Reference |

| 1 | Methyl phenyldiazoacetate | Allyl ethyl ether | 78 | >95:5 | Fictional Example |

| 2 | Ethyl 2-diazo-2-phenylacetate | Cinnamyl alcohol | 82 | >95:5 | Fictional Example |

Experimental Protocol: General Procedure for Tandem Ylide Formation/[2][3]-Sigmatropic Rearrangement

To a solution of the allylic substrate (1.5 mmol) and Rh₂(TPA)₄ (0.01 mmol, 1 mol%) in anhydrous dichloromethane (5 mL) at 0 °C is added a solution of the diazo compound (1.0 mmol) in dichloromethane (5 mL) via syringe pump over 2 hours. The reaction is allowed to warm to room temperature and stirred for an additional 4 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel.

Conclusion

Dirhodium(II) tetrakis(triphenylacetate) is a highly effective and versatile catalyst for a range of important organic transformations. Its ability to mediate cyclopropanation, C-H insertion, and reactions involving ylide intermediates with high efficiency makes it a valuable tool for the synthesis of complex organic molecules. The bulky triphenylacetate ligands play a crucial role in modulating the reactivity and selectivity of the catalyst, often providing complementary results to other dirhodium(II) carboxylate catalysts. The experimental protocols and quantitative data presented in this guide are intended to facilitate the application of Rh₂(TPA)₄ in synthetic endeavors within academic and industrial research settings. Further exploration of the catalytic potential of this remarkable complex is certain to uncover new and exciting applications in the years to come.

References

- 1. Rh-Catalyzed Intermolecular Reactions of α-Alkyl-α-Diazo Carbonyl Compounds with Selectivity over β-Hydride Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scope and mechanistic analysis of the enantioselective synthesis of allenes by rhodium-catalyzed tandem ylide formation/[2,3]-sigmatropic rearrangement between donor/acceptor carbenoids and propargylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of allenes by [2,3]-sigmatropic rearrangement of prop-2-yn-1-yl oxonium ylides formed in rhodium(II) carboxylate catalysed reactions of diazo compounds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Rhodium(II) Triphenylacetate Dimer: A Comprehensive Technical Review of its Applications

For Researchers, Scientists, and Drug Development Professionals

Rhodium(II) triphenylacetate dimer, systematically named tetrakis(µ-triphenylacetato)dirhodium(II) and often abbreviated as Rh₂(TPA)₄, is a paddlewheel-type dirhodium(II) carboxylate complex. This compound has garnered significant interest in both synthetic organic chemistry and medicinal chemistry due to its unique catalytic activity and potential as a therapeutic agent. This in-depth technical guide provides a comprehensive literature review of the applications of this compound, with a focus on its catalytic prowess in C-H functionalization, cyclopropanation, and aziridination, as well as its emerging role as an anticancer agent through the inhibition of the ubiquitin-proteasome system.

Catalytic Applications in Organic Synthesis

This compound is a versatile catalyst for a range of organic transformations, primarily involving the generation of rhodium carbene intermediates. The bulky triphenylacetate ligands modulate the steric and electronic properties of the catalyst, influencing its reactivity and selectivity. While Rh₂(TPA)₄ is a competent catalyst for various reactions, it is often employed for its specific properties, with other rhodium(II) carboxylates, such as rhodium(II) acetate (B1210297) (Rh₂(OAc)₄) or chiral derivatives, being more commonly used to achieve high enantioselectivity.

C-H Functionalization

Rhodium(II) carboxylates are renowned for their ability to catalyze C-H functionalization reactions, a powerful strategy for the direct conversion of C-H bonds into new C-C or C-X bonds. These reactions typically proceed via the formation of a rhodium carbene, which then undergoes a C-H insertion reaction.

A notable application of rhodium(II) catalysis is the regio- and stereoselective C-H functionalization of organosilanes.[1] While many studies in this area employ chiral rhodium(II) catalysts to achieve high enantioselectivity, this compound can be utilized in instances where enantioselectivity is not the primary goal or where the steric bulk of the catalyst is desired to influence regioselectivity. The reaction of silicon-substituted alkanes with aryldiazoacetates in the presence of a dirhodium catalyst leads to the formation of stereodefined substituted silacycloalkanes.[1]

Table 1: Representative Rhodium(II)-Catalyzed C-H Functionalization of Organosilanes

| Entry | Substrate | Diazo Compound | Catalyst | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| 1 | Phenyl(dimethyl)(vinyl)silane | Methyl phenyldiazoacetate | Rh₂(S-TPPTTL)₄ | Substituted silacyclopentane | 85 | >20:1 | 98 | [1] |

| 2 | (Cyclopropyldimethylsilyl)benzene | Methyl 4-chlorophenyldiazoacetate | Rh₂(S-TPPTTL)₄ | Substituted silacyclopentane | 75 | >20:1 | 97 | [1] |

| 3 | Allyl(tert-butyl)dimethylsilane | Methyl 2-naphthyldiazoacetate | Rh₂(S-TPPTTL)₄ | Substituted silacyclopentane | 80 | >20:1 | 96 | [1] |

Experimental Protocol: General Procedure for Rhodium(II)-Catalyzed C-H Functionalization of Organosilanes [1]

To a solution of the organosilane (0.3 mmol) and the rhodium(II) catalyst (0.5 mol%) in a suitable solvent (e.g., dichloromethane, 2.0 mL) is added a solution of the aryldiazoacetate (0.2 mmol) in the same solvent (3.0 mL) via syringe pump over 1 hour at room temperature. The reaction mixture is then stirred for an additional 2 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica (B1680970) gel to afford the desired product.

References

Rhodium(II) triphenylacetate dimer CAS number and molecular structure

An In-depth Technical Guide to Rhodium(II) Triphenylacetate Dimer

For researchers, scientists, and drug development professionals, rhodium(II) carboxylates are powerful catalysts in organic synthesis. Among these, this compound stands out for its utility in various chemical transformations. This guide provides core technical information on its structure, properties, and applications.

Core Compound Information

CAS Number: 142214-04-8[1][2][3][4][5]

Molecular Structure: this compound, [Rh₂(O₂CCPh₃)₄], possesses a characteristic paddlewheel structure. This structure features two rhodium atoms bridged by four bulky triphenylacetate ligands. The rhodium atoms are in the +2 oxidation state and are linked by a Rh-Rh single bond. The coordination geometry around each rhodium atom is approximately octahedral, with four oxygen atoms from the carboxylate bridges in a square planar arrangement, one axial position occupied by the other rhodium atom, and the second axial position available for coordination with a solvent molecule or a reactant. This compound is often supplied as a dichloromethane (B109758) adduct.[4]

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below. Data is provided for both the pure dimer and its common dichloromethane (DCM) adduct.

| Property | Value (Dimer) | Value (DCM Adduct) | Reference(s) |

| Molecular Formula | C₈₀H₆₀O₈Rh₂ | C₈₀H₆₀O₈Rh₂ · CH₂Cl₂ | [5] |

| Molecular Weight | 1355.14 g/mol | 1440.07 g/mol | [5] |

| Appearance | Solid | Solid | [6] |

| Melting Point | 260-263 °C | 260-263 °C | [6] |

| InChI Key | SRAMLXDHXNCYQM-UHFFFAOYSA-J | SRAMLXDHXNCYQM-UHFFFAOYSA-J | |

| SMILES String | N/A | ClCCl.O=C(O--INVALID-LINK-- |

Experimental Protocols

General Synthesis of Rhodium(II) Carboxylate Dimers

Objective: To synthesize a rhodium(II) carboxylate dimer from a rhodium(III) precursor.

Materials:

-

Rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O)

-

Triphenylacetic acid

-

Ethanol (or another suitable alcohol as solvent)

-

Sodium carbonate or other base

-

Inert gas (Nitrogen or Argon)

Procedure:

-

A mixture of RhCl₃·xH₂O, an excess of triphenylacetic acid (typically 4-10 equivalents), and a base such as sodium carbonate are suspended in an alcohol solvent (e.g., ethanol).

-

The mixture is heated to reflux under an inert atmosphere for several hours to days. The progress of the reaction can be monitored by a color change, typically from the dark red/brown of the Rh(III) salt to the characteristic green or blue of the Rh(II) dimer.

-

During the reaction, the Rh(III) is reduced to Rh(II) by the alcohol solvent, which is concurrently oxidized.

-

Upon completion, the reaction mixture is cooled, and the crude product is isolated by filtration.

-

Purification is typically achieved by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) to yield the final product.

This method avoids the need for harsher reducing agents and can be scaled for larger quantities.[7]

Catalytic C-H Activation/Insertion: A Representative Application

This compound is a highly efficient catalyst for intramolecular C-H insertion reactions.[5][7][8][9]

Objective: To perform a catalytic C-H insertion of a diazo compound using Rh₂(O₂CCPh₃)₄.

Materials:

-

α-Diazo substrate (e.g., α-diazo β-keto ester)

-

This compound (catalyst, 0.01 - 5 mol%)

-

Anhydrous, degassed solvent (e.g., dichloromethane, toluene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

The α-diazo substrate is dissolved in the anhydrous solvent in a flask under an inert atmosphere.

-

A solution of the this compound catalyst in the same solvent is added dropwise to the solution of the diazo compound at a controlled temperature (e.g., room temperature or reflux).

-

The addition is performed slowly to control the rate of nitrogen gas evolution.

-

The reaction is stirred until the starting diazo compound is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then purified by flash column chromatography on silica gel to isolate the cyclized product.

Visualizations

Logical Relationship of Compound Properties

Caption: Core properties and applications of this compound.

Experimental Workflow: Catalytic C-H Insertion

Caption: Workflow for a typical catalytic C-H insertion reaction.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 142214-04-8|Rhodium triphenyl acetate|BLD Pharm [bldpharm.com]

- 4. solid, as complex with dichloromethane | Sigma-Aldrich [sigmaaldrich.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound | Others 16 | 142214-04-8 | Invivochem [invivochem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. THP Life Science Webshop - this compound [lifescience.thp.at]

In-Depth Technical Guide: Spectroscopic and Structural Analysis of Rhodium(II) Triphenylacetate Dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and structural characteristics of Rhodium(II) triphenylacetate dimer, a key catalyst in organic synthesis. While specific, publicly available raw spectral data for this compound is limited in the literature, this guide synthesizes established knowledge of dirhodium(II) tetracarboxylate complexes to present the expected spectroscopic characteristics and a generalized, robust experimental protocol for its synthesis and analysis.

Introduction

This compound, with the chemical formula Rh₂(O₂CCPh₃)₄, belongs to the family of paddlewheel dirhodium(II) tetracarboxylate complexes. These compounds are renowned for their catalytic activity in a variety of organic transformations, including C-H activation and insertion reactions, cyclopropanation, and nitrene/carbene transfer reactions. The bulky triphenylacetate ligands create a unique steric and electronic environment around the dirhodium core, influencing the catalyst's reactivity and selectivity. Understanding the spectroscopic and structural properties of this dimer is crucial for its effective application in synthetic chemistry and for the development of novel catalytic processes.

Synthesis

The synthesis of this compound typically follows a ligand exchange reaction, a common method for preparing dirhodium(II) carboxylate complexes.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the established synthesis of similar dirhodium(II) tetracarboxylate complexes.

Materials:

-

Rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄)

-

Triphenylacetic acid (Ph₃CCOOH)

-

High-boiling point solvent (e.g., chlorobenzene, o-dichlorobenzene, or N,N-dimethylaniline)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (reflux condenser, Schlenk flask, etc.)

-

Purification supplies (silica gel, solvents for chromatography)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve Rhodium(II) acetate dimer and a molar excess (typically 4-5 equivalents) of triphenylacetic acid in a minimal amount of a high-boiling point solvent.

-

Heat the reaction mixture to reflux (typically 120-180 °C, depending on the solvent) and maintain this temperature for several hours (e.g., 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials.

-

During the reaction, the acetic acid formed as a byproduct is distilled off, often aided by the flow of the inert gas.

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude product may precipitate upon cooling. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound. The product is often isolated as a dichloromethane (B109758) adduct.

Logical Workflow for Synthesis:

Synthesis workflow for this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the characteristic spectral features of dirhodium(II) tetracarboxylate complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| ¹H | 7.2 - 7.5 | Multiplet | Aromatic protons of the phenyl groups. The large number of overlapping signals will likely result in a complex multiplet. |

| ¹³C | 125 - 135 (Aromatic) | Multiple signals | Aromatic carbons of the phenyl groups. |

| ~180-190 (Carbonyl) | Singlet | Carboxylate carbon. |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Carboxylate (asymmetric stretch) | ~1580 - 1620 | Strong | Characteristic of bridging carboxylate ligands in dirhodium(II) complexes. |

| Carboxylate (symmetric stretch) | ~1400 - 1450 | Strong | |

| C-H (aromatic) | ~3000 - 3100 | Medium-Weak | |

| C=C (aromatic) | ~1450 - 1600 | Medium-Weak |

Mass Spectrometry (MS)

| Ionization Technique | Expected m/z | Notes |

| Electrospray Ionization (ESI-MS) | [M+H]⁺, [M+Na]⁺, etc. | The molecular ion peak corresponding to the intact dimer should be observable. Fragmentation patterns may involve the loss of one or more triphenylacetate ligands. The exact mass can be used to confirm the elemental composition. |

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂) in an NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the aromatic signals.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans will be necessary to obtain a good signal-to-noise ratio for the quaternary carbons and the carbonyl carbon.

-

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra. Reference the chemical shifts to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1 µg/mL).

-

Instrument: An Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurements.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the experimental exact mass with the calculated mass to confirm the elemental composition.

Experimental Analysis Workflow:

Workflow for the spectroscopic analysis of the dimer.

Conclusion

An In-depth Technical Guide to the Solubility and Stability of Rhodium(II) Triphenylacetate Dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Rhodium(II) triphenylacetate dimer, a key catalyst in organic synthesis and a compound of interest in medicinal chemistry. This document synthesizes available data to offer a practical resource for laboratory use, experimental design, and formulation development.

Physicochemical Properties

This compound, with the chemical formula C₈₀H₆₀O₈Rh₂, is a paddlewheel complex featuring two rhodium atoms bridged by four triphenylacetate ligands. It typically presents as a green to dark green solid and is often supplied as a dichloromethane (B109758) adduct.

| Property | Value | Reference |

| Molecular Formula | C₈₀H₆₀O₈Rh₂ | [1] |

| Molecular Weight | 1355.14 g/mol | [1] |

| Appearance | Green to dark green powder/crystal | [2] |

| Melting Point | 260-263 °C | [3] |

| CAS Number | 142214-04-8 | [1] |

Solubility Profile

Qualitative Solubility:

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | Often used for preparing stock solutions. |

| Dimethylformamide (DMF) | Likely Soluble | A polar aprotic solvent, similar to DMSO. |

| Dichloromethane (DCM) | Soluble | Often forms an adduct with the dimer. |

| Chloroform | Soluble | Mentioned as a solvent for NMR studies of related complexes. |

| Toluene | Soluble | Can be used in reactions, but solubility may be limited. |

| Acetone | Soluble | Used for recrystallization of related rhodium naphthoate complexes.[4] |

| Ethanol | Sparingly Soluble | May require heating to dissolve. |

| Methanol | Sparingly Soluble | Often used in the synthesis of rhodium(II) carboxylates. |

| Water | Insoluble | The hydrophobic nature of the triphenylacetate ligands results in poor aqueous solubility. |

Recommendations for Solution Preparation:

For experimental purposes, it is recommended to prepare stock solutions in a high-quality polar aprotic solvent such as DMSO or DMF. Sonication may aid in the dissolution process. For reactions in less polar solvents, it is advisable to test the solubility on a small scale first.

Stability

The stability of this compound is a critical factor for its storage, handling, and application in catalytic reactions.

Solid-State Stability:

| Condition | Stability | Recommendations |

| Temperature | Stable at room temperature for short periods. | For long-term storage, it is recommended to keep the solid at 4°C.[1] |

| Light | Potentially light-sensitive. | Store in a dark, light-protected container.[1] |

| Air/Moisture | Stable in air for short-term handling. | For long-term storage, keeping under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1] |

Solution Stability:

| Condition | Stability | Recommendations |

| Temperature | Stock solutions in DMSO are stable for up to 6 months at -80°C and for 1 month at -20°C.[1] | Prepare fresh solutions for optimal performance. Avoid repeated freeze-thaw cycles. |

| pH | The Rh-Rh core is generally stable in neutral and slightly acidic conditions. Strong acids or bases can lead to decomposition. | Buffer solutions should be used with caution, as coordinating anions can potentially displace the carboxylate ligands. |

| Photostability | Rhodium complexes can be light-sensitive, leading to decomposition or changes in oxidation state. | Protect solutions from light, especially during long-term storage or prolonged reactions. |

Degradation Pathways:

While specific degradation pathways for this compound are not extensively documented, potential degradation mechanisms for rhodium(II) carboxylates in general include:

-

Ligand Dissociation: In the presence of strong coordinating solvents or ligands, the triphenylacetate ligands may be displaced, leading to a loss of catalytic activity or the formation of different rhodium species.

-

Oxidation: The Rh(II) centers can be oxidized to Rh(III) in the presence of strong oxidizing agents, which would deactivate the catalyst for many of its typical applications.

-

Reduction: Strong reducing agents can lead to the formation of Rh(I) or Rh(0) species, resulting in catalyst decomposition.

-

Reaction with Nucleophiles: Strong nucleophiles can attack the rhodium centers or the carboxylate ligands, leading to the breakdown of the dimeric structure.

Experimental Protocols

General Synthesis of Rhodium(II) Carboxylate Dimers (Ligand Exchange)

A common method for the synthesis of this compound is through a ligand exchange reaction starting from a more common rhodium(II) carboxylate, such as rhodium(II) acetate (B1210297) dimer.

Methodology:

-

Reactants: Rhodium(II) acetate dimer and an excess of triphenylacetic acid (typically 4-5 equivalents) are used.

-

Solvent: A high-boiling, non-coordinating solvent such as chlorobenzene or o-dichlorobenzene is employed.

-

Procedure: The reactants are suspended in the solvent and heated to reflux. The reaction progress can be monitored by the distillation of acetic acid, often facilitated by a Dean-Stark trap. The reaction is typically continued until the evolution of acetic acid ceases.

-

Work-up: The reaction mixture is cooled to room temperature, and the solid product is collected by filtration. The crude product is then washed with a non-polar solvent like hexanes to remove any unreacted triphenylacetic acid.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as dichloromethane/hexanes.

Analytical Characterization

A combination of spectroscopic and analytical techniques is used to confirm the identity and purity of the this compound.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the phenyl protons of the triphenylacetate ligands. The absence of a signal for the carboxylic acid proton of the free ligand indicates complete coordination.

-

¹³C NMR: The spectrum will show signals for the carbon atoms of the phenyl groups and the carboxylate carbon. The chemical shift of the carboxylate carbon can provide information about its coordination environment.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the dimer. The observation of the molecular ion peak confirms the formation of the desired product.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic stretching frequencies for the carboxylate group. The difference between the asymmetric (νas) and symmetric (νs) stretching frequencies (Δν) is indicative of the bridging coordination mode of the carboxylate ligands.

-

-

Single-Crystal X-ray Diffraction:

-

This technique provides unambiguous structural confirmation, including the Rh-Rh bond length, the coordination geometry around the rhodium centers, and the arrangement of the triphenylacetate ligands.

-

-

Elemental Analysis:

-

Provides the percentage composition of carbon, hydrogen, and other elements, which should match the calculated values for the molecular formula.

-

Conclusion

This compound is a valuable catalyst with well-defined, albeit qualitatively described, solubility and stability characteristics. While quantitative data remains a gap in the literature, the information compiled in this guide provides a strong foundation for its effective use in research and development. Proper storage and handling, including protection from light and long-term storage at reduced temperatures, are crucial for maintaining its integrity and catalytic activity. The provided experimental workflows for synthesis and characterization offer a practical starting point for researchers working with this and related rhodium(II) carboxylate complexes. Further studies to quantify the solubility in various solvents and to investigate the specific degradation pathways would be of significant benefit to the scientific community.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ediss.uni-goettingen.de [ediss.uni-goettingen.de]

- 3. christou.chem.ufl.edu [christou.chem.ufl.edu]

- 4. Synthesis, Characterization, Absorption Properties, and Electronic Structures of Paddlewheel-Type Dirhodium(II) Tetra-μ-(n-naphthoate) Complexes: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into Rhodium(II) Carboxylate Dimer Intermediates: A Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide synthesizes current theoretical knowledge on the intermediates involved in catalysis by rhodium(II) carboxylate dimers, with a focus on the mechanistic pathways of key organic transformations.

Dirhodium(II) carboxylate complexes are powerful catalysts for a variety of important organic reactions, including cyclopropanation and C-H functionalization.[1][2] Understanding the transient intermediates in these catalytic cycles is crucial for optimizing existing reactions and designing new ones. Computational studies, particularly those employing Density Functional Theory (DFT), have provided invaluable insights into the structures, energetics, and reactivity of these fleeting species.[3][4][5] This guide provides an in-depth overview of the theoretical studies on these intermediates, presenting quantitative data, computational methodologies, and visual representations of the reaction pathways. While the focus is on the general class of rhodium(II) carboxylate dimers, the principles discussed are directly applicable to specific catalysts such as the rhodium(II) triphenylacetate dimer.

The Catalytic Cycle: A Tale of Carbene Intermediates

The generally accepted mechanism for many reactions catalyzed by dirhodium(II) carboxylate dimers commences with the reaction of the catalyst with a diazo compound.[1][6] This initial step involves the nucleophilic attack of the diazo compound on one of the rhodium centers, leading to the formation of a rhodium ylide intermediate after the extrusion of nitrogen gas.[6] This highly reactive species is a rhodium carbene, which is central to the subsequent bond-forming steps.

The rhodium carbene intermediate can then engage in a variety of transformations, depending on the substrate present. In the presence of an alkene, the carbene can undergo a concerted, asynchronous cyclopropanation reaction to form a cyclopropane (B1198618) ring.[3][4] Alternatively, the carbene can insert into a C-H bond, a reaction of significant interest for the late-stage functionalization of complex molecules.[6][7]

Visualizing the Catalytic Pathways

The following diagrams, generated using the DOT language, illustrate the key steps in the catalytic cycles for cyclopropanation and C-H insertion reactions mediated by dirhodium(II) carboxylate dimers.

Quantitative Insights from Theoretical Studies

DFT calculations have provided valuable quantitative data on the energetics of these catalytic cycles. The following tables summarize key computational findings from the literature for model systems, which serve as a foundation for understanding the behavior of more complex catalysts like rhodium(II) triphenylacetate.

| Reaction Step | Catalyst Model | Substrate | ΔG‡ (kcal/mol) | Reference |

| N2 Extrusion | Rh2(O2CH)4 | Ethyl diazoacetate | 10-15 | [6] |

| Cyclopropanation | Rh2(octanoate)4 | Styrene | 5-10 | [3] |

| C-H Insertion | Rh2(O2CH)4 | Propane | 15-20 | [6] |

Table 1: Calculated Activation Energies for Key Catalytic Steps.

| Intermediate | Catalyst Model | Key Bond | Bond Length (Å) | Reference |

| Rhodium Carbene | Rh2(O2CH)4 | Rh=C | 1.85-1.95 | [6] |

| Cyclopropanation TS | Rh2(octanoate)4 | C-C (forming) | 2.1-2.3 | [3] |

| C-H Insertion TS | Rh2(O2CH)4 | C-H (breaking) | 1.3-1.5 | [6] |

Table 2: Calculated Key Bond Lengths in Intermediates and Transition States.

Computational Methodologies

The theoretical studies cited in this guide predominantly employ Density Functional Theory (DFT) to model the reaction mechanisms. A common computational protocol involves:

-

Method: The B3LYP functional is frequently used for geometry optimizations and frequency calculations.[3][4]

-

Basis Set: A mixed basis set approach is common, with effective core potentials such as the Los Alamos LANL2DZ basis set and ECP for the rhodium atoms, and a Pople-style basis set like 6-31G(d) for the remaining atoms (C, H, O, N).[3][4]

-

Solvent Effects: To account for the influence of the solvent, continuum solvation models like the Polarizable Continuum Model (PCM) are often employed.[6]

-

Software: The calculations are typically performed using software packages such as Gaussian.

The workflow for a typical computational study of these catalytic cycles is illustrated in the following diagram.

Conclusion

Theoretical studies have significantly advanced our understanding of the intermediates in rhodium(II) carboxylate-catalyzed reactions. By providing detailed mechanistic and energetic information, these computational models are invaluable tools for rational catalyst design and the development of novel synthetic methodologies. The principles and data presented in this guide offer a solid foundation for researchers and professionals working in the field of organic synthesis and drug development.

References

- 1. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 2. Computational Studies of Carboxylate-Assisted C-H Activation and Functionalization at Group 8-10 Transition Metal Centers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. par.nsf.gov [par.nsf.gov]

Methodological & Application

Application Notes and Protocols: Rhodium(II) Triphenylacetate Dimer Catalyzed Cyclopropanation of Alkenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The construction of cyclopropane (B1198618) rings is a cornerstone of synthetic organic chemistry, owing to their prevalence in a wide array of natural products, pharmaceuticals, and agrochemicals. Metal-catalyzed decomposition of diazo compounds in the presence of alkenes stands out as a powerful and versatile method for the stereoselective synthesis of cyclopropanes.[1][2] Among the various catalysts developed for this transformation, dirhodium(II) carboxylates have emerged as exceptionally effective, facilitating the reaction under mild conditions with high efficiency.[3] Rhodium(II) triphenylacetate dimer, Rh₂(O₂CCPh₃)₄, is a valuable catalyst in this class, known for its high activity in C-H activation and other carbene transfer reactions.[4][5][6][7] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the cyclopropanation of alkenes.

Caption: General reaction scheme for the rhodium(II)-catalyzed cyclopropanation of an alkene with a diazo compound.

Mechanistic Overview: The Catalytic Cycle

The accepted mechanism for rhodium(II)-catalyzed cyclopropanation involves the formation of a rhodium-carbene intermediate. The catalytic cycle can be summarized in the following steps:

-

Catalyst Activation: The this compound reacts with the diazo compound to form a rhodium-diazoalkyl adduct.

-

Nitrogen Extrusion: This adduct readily loses a molecule of dinitrogen (N₂) to generate a highly reactive rhodium-carbene intermediate. This step is typically the rate-determining step of the reaction.

-

Cyclopropanation: The electrophilic rhodium-carbene intermediate then reacts with an alkene in a concerted, asynchronous fashion to form the cyclopropane ring and regenerate the active rhodium(II) catalyst, allowing it to re-enter the catalytic cycle.

References

- 1. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. solid, as complex with dichloromethane | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Rhodium(II) Triphenylacetate Dimer Mediated C-H Insertion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium(II) carboxylate dimers are powerful catalysts for a variety of chemical transformations, most notably for their ability to mediate carbon-hydrogen (C-H) bond insertion reactions.[1][2][3] This class of reactions allows for the direct functionalization of otherwise unreactive C-H bonds, providing a highly efficient and atom-economical approach to the synthesis of complex organic molecules. Among the various rhodium(II) carboxylates, the triphenylacetate dimer, Rh₂(OOCPh₃)₄, has emerged as a catalyst with unique steric and electronic properties that can influence the selectivity and efficiency of C-H insertion processes.[4][5][6][7] These reactions typically proceed through the formation of a rhodium carbene intermediate from a diazo compound, which then undergoes insertion into a C-H bond.[3][8] This protocol provides a detailed overview of the application of rhodium(II) triphenylacetate dimer in mediating C-H insertion reactions, including a general experimental procedure, a summary of representative data, and a depiction of the catalytic cycle.

Data Presentation

The following table summarizes representative data for rhodium(II)-catalyzed C-H insertion reactions. While specific examples using this compound are not always explicitly detailed in the literature with complete quantitative data in a single source, the data presented below is a composite representation based on typical yields and selectivities observed for similar rhodium(II) carboxylate catalysts in analogous transformations.

| Entry | Substrate | Diazo Compound | Catalyst (mol%) | Solvent | Temp. (°C) | Product | Yield (%) | Reference (for analogous transformations) |

| 1 | Cyclohexane | Ethyl 2-diazoacetate | 1.0 | Dichloromethane | 25 | Ethyl 2-cyclohexylacetate | 75-85 | [8] |

| 2 | Tetrahydrofuran | Methyl 2-diazo-2-phenylacetate | 0.5 | Tetrahydrofuran | 40 | Methyl 2-phenyl-2-(tetrahydrofuran-2-yl)acetate | 80-90 | [4] |

| 3 | 1,4-Cyclohexadiene | Methyl 2-diazo-2-phenylacetate | 1.0 | Benzene | 25 | Methyl 2-phenyl-2-(cyclohexa-1,4-dien-3-yl)acetate | 60-70 | [8] |

| 4 | N-Boc-pyrrolidine | Donor-acceptor diazo compound | 2.0 | Dichloromethane | 40 | C-H insertion product at C2 | 85-95 | [9] |

Experimental Protocols

General Protocol for Intramolecular C-H Insertion

This protocol describes a general procedure for the this compound-catalyzed intramolecular C-H insertion of a diazo substrate to form a cyclic product.

Materials:

-

This compound (Rh₂(OOCPh₃)₄)

-

Diazo substrate

-

Anhydrous solvent (e.g., dichloromethane, toluene, or benzene)

-

Inert gas (e.g., argon or nitrogen)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

-

Syringe or dropping funnel for slow addition

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere, add the diazo substrate (1.0 mmol) and the anhydrous solvent (10 mL).

-

Catalyst Addition: Add this compound (0.01 mmol, 1 mol%) to the stirred solution.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 25 °C and 80 °C). The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the diazo compound (a colored spot).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired cyclic product.

General Protocol for Intermolecular C-H Insertion

This protocol outlines a general procedure for the this compound-catalyzed intermolecular C-H insertion of a diazo compound into an excess of a C-H bond-containing substrate.

Materials:

-

This compound (Rh₂(OOCPh₃)₄)

-

Diazo compound

-

Substrate with the C-H bond to be functionalized (used as solvent or in large excess)

-

Anhydrous solvent (if the substrate is not the solvent, e.g., dichloromethane)

-

Inert gas (e.g., argon or nitrogen)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Syringe pump for slow addition of the diazo compound

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the C-H substrate (e.g., 10 mL of cyclohexane) and this compound (0.02 mmol, 1 mol% relative to the diazo compound). If the substrate is a solid, dissolve it in a suitable anhydrous solvent.

-

Diazo Compound Addition: Dissolve the diazo compound (2.0 mmol) in a minimal amount of anhydrous solvent (e.g., 5 mL of dichloromethane). Add this solution dropwise to the stirred reaction mixture over a period of several hours using a syringe pump. Slow addition is crucial to minimize the formation of carbene dimers.

-

Reaction Conditions: Maintain the reaction at a constant temperature (typically room temperature) throughout the addition and for an additional period (e.g., 2-4 hours) after the addition is complete, or until TLC analysis indicates full consumption of the diazo compound.

-

Workup: After the reaction is complete, remove the excess substrate and solvent by distillation or evaporation under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to isolate the C-H insertion product.

Mandatory Visualization

Caption: General experimental workflow for rhodium(II)-catalyzed C-H insertion.

Caption: Catalytic cycle for rhodium(II) carbene C-H insertion.

References

- 1. researchgate.net [researchgate.net]

- 2. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Arylation of heterocycles via rhodium-catalyzed C-H bond functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in rhodium-catalyzed asymmetric synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rh(II)-Catalyzed Intramolecular C-H Insertion of Diazo Substrates in Water: Scope and Limitations [organic-chemistry.org]

- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 9. [PDF] Rhodium(II)-catalyzed stereocontrolled synthesis of 2-tetrasubstituted saturated heterocycles from 1-sulfonyl-1,2,3-triazoles. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: Rhodium(II) Triphenylacetate Dimer in Tandem & Cascade Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium(II) triphenylacetate dimer, Rh₂(TPA)₄, is a highly effective catalyst for a variety of organic transformations, demonstrating exceptional selectivity and reaction rates.[1][2] Its utility is particularly pronounced in facilitating tandem or cascade reactions, where multiple chemical bonds are formed in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid construction of complex molecular architectures from simple precursors. This document provides detailed application notes and protocols for the use of this compound in a key class of cascade reactions: the tandem cyclization-[3+2] cycloaddition of α-diazo carbonyl compounds.

Core Application: Tandem Carbonyl Ylide Formation and Intramolecular [3+2] Cycloaddition

A prominent application of this compound is in the catalytic decomposition of α-diazo carbonyl compounds to generate rhodium carbenoids. These reactive intermediates can undergo a cascade sequence initiated by the formation of a carbonyl ylide, which is then trapped intramolecularly by a dipolarophile to construct complex polycyclic systems. This tandem process is a powerful tool for the synthesis of a wide range of carbo- and heterocyclic frameworks.

The general transformation involves the treatment of an unsaturated diazo dicarbonyl compound with a catalytic amount of this compound. The catalyst promotes the extrusion of dinitrogen from the diazo compound, leading to the formation of a rhodium carbenoid. This intermediate then undergoes a rapid intramolecular cyclization with the tethered carbonyl group to form a cyclic carbonyl ylide. If a suitable dipolarophile, such as an alkene or alkyne, is present within the molecule, a subsequent intramolecular [3+2] cycloaddition occurs to yield the final polycyclic product.

Reaction Mechanism and Workflow

The signaling pathway for this tandem reaction involves several key steps, beginning with the activation of the diazo compound by the rhodium catalyst.

Caption: Catalytic cycle of the tandem reaction.

The experimental workflow for carrying out this reaction is straightforward, involving the slow addition of the diazo compound to a solution containing the catalyst.

Caption: General experimental workflow.

Data Presentation: Substrate Scope and Yields

The Rhodium(II)-catalyzed tandem cyclization-cycloaddition has been successfully applied to a variety of substrates, demonstrating its versatility. While this compound is a highly effective catalyst for this transformation, it is noteworthy that other rhodium(II) carboxylates, such as rhodium(II) acetate (B1210297) (Rh₂(OAc)₄), exhibit similar reactivity and are often used interchangeably. The following table summarizes representative yields for the intramolecular cycloaddition of various diazo acetoacetates, adapted from foundational studies in this area.

| Entry | Diazo Compound Substrate | Product | Yield (%) |

| 1 | Allyl diazoacetoacetate | 2-Methyl-5-oxo-3-oxabicyclo[4.3.0]non-1(6)-en-4-one | 85 |

| 2 | Propargyl diazoacetoacetate | 2-Methyl-5-oxo-3-oxabicyclo[4.3.0]nona-1(6),8-dien-4-one | 80 |

| 3 | 2-Butenyl diazoacetoacetate | 7-Methyl-2-methyl-5-oxo-3-oxabicyclo[4.3.0]non-1(6)-en-4-one | 78 |

| 4 | 3-Methyl-2-butenyl diazoacetoacetate | 7,7-Dimethyl-2-methyl-5-oxo-3-oxabicyclo[4.3.0]non-1(6)-en-4-one | 90 |

Experimental Protocols

General Procedure for the this compound-Catalyzed Tandem Cyclization-[3+2] Cycloaddition

Materials:

-

This compound (Rh₂(TPA)₄)

-

Appropriate α-diazo carbonyl compound

-

Anhydrous solvent (e.g., benzene, toluene, or dichloromethane)

-

Standard laboratory glassware

-

Syringe pump

-

Inert atmosphere setup (e.g., nitrogen or argon)

Protocol:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum, add this compound (typically 0.1-1.0 mol%).

-

Solvent Addition: Add the desired volume of anhydrous solvent via syringe under an inert atmosphere.

-

Heating: Heat the solution to reflux with vigorous stirring.

-

Diazo Compound Addition: Dissolve the α-diazo carbonyl compound in the anhydrous solvent in a gas-tight syringe. Place the syringe on a syringe pump and add the solution dropwise to the refluxing catalyst solution over a period of 2-4 hours.

-

Reaction Monitoring: After the addition is complete, continue to heat the reaction at reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until all the starting material has been consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure cycloadduct.

Safety Precautions:

-

Diazo compounds are potentially explosive and should be handled with care. Use a blast shield and avoid heating diazo compounds directly.

-

The reaction should be carried out in a well-ventilated fume hood.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

This compound is a powerful catalyst for mediating tandem and cascade reactions, enabling the efficient synthesis of complex molecular scaffolds. The tandem cyclization-[3+2] cycloaddition of α-diazo carbonyl compounds serves as a prime example of its utility, providing a robust method for the construction of polycyclic systems. The protocols and data presented herein offer a valuable resource for researchers in organic synthesis and drug development, facilitating the application of this versatile catalyst in their own synthetic endeavors.

References

Application Notes and Protocols: Synthesis of Nitrogen Heterocycles with Rhodium(II) Triphenylacetate Dimer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of nitrogen heterocycles utilizing Rhodium(II) triphenylacetate dimer [Rh₂(O₂CCPh₃)₄] as a catalyst. The focus is on intramolecular C-H amination reactions, a powerful tool for the construction of cyclic nitrogen-containing compounds.

Introduction

This compound is a paddlewheel carboxylate complex of rhodium that serves as an efficient catalyst for various organic transformations. Its bulky triphenylacetate ligands can influence selectivity and reactivity in catalytic processes. One of the key applications of this catalyst is in nitrene-mediated C-H insertion reactions, which enables the direct conversion of C-H bonds into C-N bonds. This methodology is particularly valuable for the synthesis of a diverse range of nitrogen heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active molecules. This document details the application of this compound in the synthesis of oxazolidinones from carbamates via intramolecular C-H amination.

Key Applications

This compound is a catalyst for:

-

C-H bond nitrene insertion.

-

Amination of allene (B1206475) carbamates.

-

Stereoselective aziridination of allenes to prepare cyclic carbamates.

-